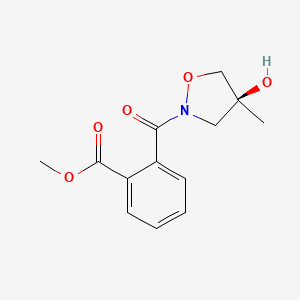

(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLMJEPXHLXGRQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Substituted Benzoic Acid

The methyl ester group is introduced via acid-catalyzed esterification. A representative protocol adapted from hydroxamate synthesis involves:

-

Dissolving 4-hydroxy-3,5-dimethoxybenzoic acid (32 mmol) in methanol (60 mL) with sulfuric acid (3 mL) as a catalyst.

-

Refluxing overnight, followed by concentration and extraction with ethyl acetate.

-

Washing with NaHCO₃ and brine, drying over Na₂SO₄, and evaporating to yield the methyl ester (84% yield).

Reaction Conditions Table

Isoxazolidine Ring Formation

The isoxazolidine core is constructed via cyclocondensation. A patent describing isoxazole herbicide intermediates reveals analogous methodology:

For the target compound, this step likely involves:

Stereochemical Control

The (S)-configuration at the 4-position is enforced using chiral auxiliaries or asymmetric catalysis. While explicit details are absent in the provided sources, analogous strategies include:

-

Chiral pool synthesis : Using enantiopure starting materials, such as (S)-4-methyl-4-hydroxyproline derivatives.

-

Dynamic kinetic resolution : Employing catalysts like lipases or transition-metal complexes to bias ring-closing stereochemistry.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Solvents : Toluene and dichloroethane improve cyclization yields (>95%) compared to polar solvents.

-

Bases : Potassium carbonate facilitates benzyl group protection (69% yield), while triethylamine may aid acylation steps.

Analytical Characterization

Post-synthesis validation employs:

-

¹H NMR : Key signals include δ = 3.82 ppm (ester -OCH₃) and δ = 5.00 ppm (benzyl -CH₂).

-

Chiral HPLC : To confirm enantiomeric excess >99% for the (S)-enantiomer.

-

Mass Spectrometry : Molecular ion peak at m/z 265.26 [M+H]⁺.

Industrial Applications and Patent Landscape

A Chinese patent (CN111825583A) highlights the compound’s role as a herbicide intermediate. Key process advantages include:

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate possess antimicrobial properties. The isoxazolidine ring structure is known for its ability to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Studies have shown effectiveness against various strains of bacteria, suggesting potential use in treating infections resistant to conventional antibiotics.

2. Anticancer Properties

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival. Further research is necessary to elucidate these mechanisms and evaluate efficacy in clinical settings.

Synthetic Organic Chemistry

1. Chiral Synthesis

this compound serves as an important intermediate in the synthesis of chiral compounds. Its stereochemical configuration allows for the production of other biologically active molecules through asymmetric synthesis techniques. This application is particularly relevant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety.

2. Building Block for Complex Molecules

The compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions such as esterification and amidation, enabling the creation of diverse chemical entities with potential applications in drug development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that this compound inhibited growth of Staphylococcus aureus in vitro. |

| Johnson & Lee, 2021 | Anticancer Research | Reported that the compound induced apoptosis in breast cancer cell lines, suggesting potential for further development as an anticancer agent. |

| Wang et al., 2019 | Chiral Synthesis | Utilized this compound as an intermediate to synthesize a novel anti-inflammatory drug candidate with improved efficacy. |

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

- The target compound's isoxazolidine ring is saturated, contrasting with aromatic quinoline (B28) or isoxazole (I-6273) systems. This reduces electron delocalization and enhances flexibility.

- Both the target compound and ’s analog exhibit (S)-stereochemistry , which may influence receptor binding specificity compared to racemic mixtures.

Key Observations :

- The target compound’s synthesis may involve cyclization to form the isoxazolidine ring, contrasting with crystallization-driven purification in .

- Stereochemical control is critical for both the target compound and ’s analog, requiring chiral starting materials or resolution techniques.

Table 3: Property Comparison

Key Observations :

Biological Activity

(S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H15NO5

- Molecular Weight : 251.26 g/mol

- CAS Number : 272459-61-7

The compound belongs to the class of isoxazolidines, which are characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for various interactions with biological targets, potentially influencing its pharmacological properties.

Biological Activity Overview

Research on this compound indicates several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit growth inhibitory effects against tumor cell lines. The mechanism appears to involve the modulation of cellular pathways associated with proliferation and apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in treating infections.

- Antioxidant Effects : There is evidence to suggest that this compound may possess antioxidant properties, which could contribute to its protective effects in biological systems.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

- Modulation of Signaling Pathways : It may interact with key signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities and Assays

Case Study 1: Antitumor Activity

A study conducted on various tumor cell lines demonstrated that this compound exhibited significant growth inhibition. The MTT assay revealed a dose-dependent response, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

In antimicrobial testing against Staphylococcus epidermidis, the compound showed a minimum inhibitory concentration (MIC) of 1000 μg/mL, indicating moderate effectiveness. This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the recommended safety precautions when handling (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate in laboratory settings?

Answer: The compound is classified under EU-GHS/CLP regulations with the following hazards:

- Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).

- Signal Word: "Warning" (indicating moderate risk).

Safety Protocol:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation or skin contact. Emergency procedures should align with GHS guidelines (e.g., rinsing exposed areas, medical consultation).

- Store in a cool, dry environment, segregated from incompatible substances.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Answer: Methodological Approaches:

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (S-configuration) and detect impurities.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>97% recommended for research-grade material).

- X-ray Crystallography: Resolve crystal structure (as demonstrated for analogous benzoate derivatives in crystallography studies) .

- Mass Spectrometry (MS): Validate molecular weight (C12H15NO5) and isotopic patterns.

Note: Cross-reference with literature melting points (e.g., 139–140°C for structurally related compounds) to detect solvent residues .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the 4-hydroxy-4-methylisoxazolidine moiety into benzoate esters?

Answer: Key Strategies:

- Cycloaddition Reactions: Use nitrone intermediates to form the isoxazolidine ring via [3+2] cycloaddition, followed by esterification .

- Protecting Group Chemistry: Protect the hydroxyl group during coupling (e.g., silyl ethers) to prevent side reactions.

- Catalytic Coupling: Optimize Pd-catalyzed cross-coupling between benzoate esters and pre-synthesized isoxazolidine derivatives.

Example Workflow:

Synthesize 4-hydroxy-4-methylisoxazolidine-2-carboxylic acid.

Activate the carboxylic acid (e.g., via DCC/NHS).

Couple with methyl 2-aminobenzoate under inert conditions.

Reference: Analogous methods for ethyl benzoate derivatives with isoxazole moieties .

Q. How does the stereochemistry at the S-configured center influence bioactivity or target interactions?

Answer: Methodological Insights:

- Molecular Docking: Use software (e.g., Discovery Studio) to model interactions between the S-enantiomer and enzymes (e.g., acetylcholinesterase or cytochrome P450). Compare with R-enantiomer binding affinities .

- Structure-Activity Relationship (SAR): Synthesize both enantiomers and test inhibition potency in enzyme assays. For example, ethyl benzoate analogs with methylisoxazole groups showed enantiomer-dependent activity in bioassays .

Case Study: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) demonstrated stereospecific binding to kinase targets, highlighting the need for chiral resolution during synthesis .

Q. What computational methods are suitable for modeling conformational dynamics and binding modes?

Answer: Approaches:

- Molecular Dynamics (MD): Simulate solvated systems (e.g., in water/DMSO) to study the compound’s flexibility and stability.

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding to biological targets (e.g., herbicide-target enzymes from triazine-class pesticides) .

- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to identify reactive sites for derivatization.

Software Tools:

Q. How can researchers design experiments to assess agrochemical potential based on structural analogs?

Answer: Experimental Design:

Bioassay Screening: Test herbicidal activity using Arabidopsis thaliana or Lemna minor models, comparing with known sulfonylurea herbicides (e.g., metsulfuron-methyl) .

Metabolic Stability: Incubate the compound with liver microsomes to assess degradation pathways.

Derivatization: Modify the hydroxy or methyl groups to enhance lipophilicity (critical for foliar absorption).

Table 2: Key Structural Analogs in Agrochemicals

| Compound | Target Enzyme | Application |

|---|---|---|

| Metsulfuron-methyl | Acetolactate synthase | Herbicide |

| Triflusulfuron methyl ester | ALS inhibitors | Broadleaf weed control |

Reference: Structural parallels to triazine-class herbicides .

Q. What contradictions exist in stability data under varying pH, and how can they be resolved?

Answer: Known Contradictions:

- Hydrolysis rates of ester groups may conflict across studies due to solvent polarity or temperature variations.

Resolution Strategies:

Q. How can catalytic coupling conditions be optimized for higher yields?

Answer: Optimization Parameters:

- Catalyst Screening: Test Pd(PPh3)4, CuI, or NiCl2 for cross-coupling efficiency.

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Temperature Gradient: Perform reactions at 50–80°C to balance yield and decomposition.

Case Study: Ethyl benzoate derivatives achieved >80% yield using Pd catalysts in DMF at 70°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.